LGK974

Description

WNT974 has been used in trials studying the treatment of Metastatic Colorectal Cancer and Squamous Cell Carcinoma, Head And Neck.

Porcupine Inhibitor WNT974 is an orally available inhibitor of porcupine (PORCN), with potential antineoplastic activity. Upon oral administration, WNT974 binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational acylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine, a membrane-bound O-acyltransferase (MBOAT), is required for the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion and activity. Wnt signaling is dysregulated in a variety of cancers.

WNT-974 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a potent and specific small-molecule inhibitor of Porcupine (PORCN) acyltransferase

Properties

IUPAC Name |

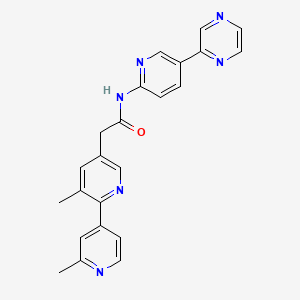

2-[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYGTCZJJLTAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243244-14-5 | |

| Record name | WNT-974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243244145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WNT-974 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WNT-974 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27F40013Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Critical Role of Porcupine in Wnt Signaling: A Technical Guide for Researchers

An In-depth Examination of the Acyltransferase at the Heart of Wnt Ligand Activation and its Therapeutic Potential

The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation implicated in a multitude of diseases, including cancer and developmental disorders. Central to the activation of this pathway is the post-translational modification of Wnt ligands, a critical step orchestrated by the enzyme Porcupine (PORCN). This technical guide provides a comprehensive overview of the role of Porcupine in Wnt signaling, tailored for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of Porcupine-mediated Wnt acylation, present key quantitative data, detail relevant experimental protocols, and visualize the intricate processes involved.

Porcupine: The Gatekeeper of Wnt Secretion and Activity

Porcupine is an endoplasmic reticulum (ER)-resident, multi-pass transmembrane protein belonging to the membrane-bound O-acyltransferase (MBOAT) family.[1][2] Its primary and essential function within the Wnt signaling cascade is the catalysis of palmitoleoylation, a specific form of S-acylation, onto a highly conserved serine residue on all 19 human Wnt proteins.[1][3] This lipid modification is indispensable for the proper folding, subsequent secretion, and biological activity of Wnt ligands.[2][4] Without this crucial acylation step, Wnt proteins are retained within the ER and are unable to engage their Frizzled (FZD) receptors on the surface of target cells, effectively halting the downstream signaling cascade.[1][5]

The significance of Porcupine is underscored by the fact that it is the sole enzyme responsible for this vital modification of Wnt proteins, positioning it as a non-redundant and critical regulatory node in the pathway.[1][2] The precise regulation of Porcupine's activity is paramount for normal physiological Wnt signaling.[2] Even subtle alterations in its enzymatic function can lead to severe developmental defects, such as Focal Dermal Hypoplasia (FDH), an X-linked dominant disorder caused by loss-of-function mutations in the PORCN gene.[2][4] Conversely, aberrant Wnt signaling, often driven by the overexpression of Wnt ligands, is a hallmark of numerous cancers, making Porcupine an attractive therapeutic target.[6][7]

The Molecular Mechanism of Porcupine-Mediated Wnt Acylation

Recent structural and biochemical studies have elucidated the intricate mechanism by which Porcupine recognizes and modifies Wnt proteins. The process can be summarized in the following key steps:

-

Substrate Recognition and Binding: The Wnt protein, following its synthesis and translocation into the ER lumen, presents a conserved hairpin loop structure (hairpin 2) to Porcupine.[1][5] This hairpin inserts into a cavity on the lumenal side of Porcupine. Concurrently, the lipid substrate, palmitoleoyl-CoA, accesses the enzyme from the cytosolic side and binds within a hydrophobic pocket.[1][8] The monounsaturated fatty acid, palmitoleic acid, is supplied by the enzyme stearoyl-CoA desaturase (SCD).[6][9]

-

Catalysis: A conserved histidine residue within the catalytic core of Porcupine acts as a general base, deprotonating the hydroxyl group of the target serine residue on the Wnt hairpin.[1][8] This activates the serine for nucleophilic attack on the thioester bond of palmitoleoyl-CoA.

-

Acyl Transfer and Product Release: The transfer of the palmitoleoyl group to the serine residue results in the formation of an O-acyl ester linkage.[1] The now-acylated Wnt protein is then released from Porcupine, ready for its subsequent transport out of the ER, mediated by the cargo receptor Wntless (WLS).[2][10]

The inhibition of Porcupine by small molecules, such as LGK974, occurs through the competitive binding to the palmitoleoyl-CoA binding site, thereby preventing the acylation reaction from taking place.[1][8]

Quantitative Insights into Porcupine Function and Inhibition

The development of potent and specific Porcupine inhibitors has provided valuable tools for studying its function and for therapeutic intervention. The following table summarizes key quantitative data for several well-characterized Porcupine inhibitors.

| Inhibitor | Target | Assay Type | IC50 | Cell Line/System | Reference |

| This compound | Porcupine | Wnt Signaling Reporter Assay | 0.4 nM | Co-culture of Wnt3A-expressing and reporter cells | [4] |

| Porcupine | Radioligand Binding Assay ([3H]-GNF-1331 displacement) | 1 nM | Membranes from PORCN-transfected 293T cells | [4] | |

| Wnt-C59 (ETC-159) | Porcupine | Wnt3A-mediated Reporter Assay | ~50 pM | HEK293T cells | [3] |

| IWP-2 | Porcupine | Wnt3A-mediated Reporter Assay | 27 nM | L-Wnt3A cells | [7] |

| IWP-L6 | Porcupine | Wnt3A-mediated Reporter Assay | <1 nM | L-Wnt3A cells | [11][12] |

Visualizing the Role of Porcupine in Wnt Signaling

To better illustrate the pivotal role of Porcupine, the following diagrams, generated using the DOT language for Graphviz, depict the Wnt signaling pathway with a focus on Wnt processing and a typical experimental workflow for assessing Porcupine activity.

Key Experimental Protocols for Studying Porcupine

A variety of experimental approaches are employed to investigate the function of Porcupine and the efficacy of its inhibitors. Below are outlines of key methodologies.

Wnt Secretion Assay

-

Principle: This assay directly measures the amount of Wnt protein secreted from cells.

-

Methodology:

-

Cells are engineered to overexpress a tagged Wnt protein (e.g., with a HA or Flag tag).

-

The cells are cultured in serum-free media to reduce background.

-

The cells are treated with a Porcupine inhibitor or a vehicle control.

-

After a defined incubation period, the conditioned media is collected.

-

The cells are lysed to obtain the intracellular fraction.

-

The amount of tagged Wnt protein in both the conditioned media and the cell lysate is quantified by Western blotting or ELISA.

-

-

Expected Outcome: Inhibition of Porcupine will lead to a decrease in the amount of Wnt protein in the conditioned media and a corresponding increase in the cell lysate.

Wnt Signaling Reporter Assay (e.g., TOPflash/FOPflash)

-

Principle: This assay measures the activity of the canonical Wnt/β-catenin signaling pathway.

-

Methodology:

-

Reporter cells are engineered with a luciferase gene under the control of a TCF/LEF responsive promoter (e.g., SuperTOPflash). A control reporter with a mutated promoter (FOPflash) is used to assess non-specific activation.

-

These reporter cells are co-cultured with Wnt-producing cells or treated with conditioned media from Wnt-producing cells.

-

The co-culture or reporter cells are treated with a range of concentrations of a Porcupine inhibitor.

-

After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Expected Outcome: Porcupine inhibitors will cause a dose-dependent decrease in luciferase activity in the TOPflash reporter cells, from which an IC50 value can be determined.

In Vitro Wnt Acylation Assay

-

Principle: This cell-free assay directly measures the enzymatic activity of Porcupine.

-

Methodology:

-

Microsomes containing Porcupine are isolated from cells overexpressing the enzyme.

-

A purified, recombinant Wnt protein or a peptide fragment containing the acylation site is used as a substrate.

-

A radiolabeled or fluorescently tagged palmitoyl-CoA analog is used as the lipid donor.

-

The microsomal fraction, Wnt substrate, and lipid donor are incubated together in the presence or absence of a Porcupine inhibitor.

-

The reaction is stopped, and the acylated Wnt protein is separated by SDS-PAGE.

-

The amount of acylated Wnt is quantified by autoradiography or fluorescence imaging.

-

-

Expected Outcome: A direct measure of Porcupine's enzymatic activity and its inhibition can be obtained.

Therapeutic Implications and Future Directions

The central role of Porcupine in activating all Wnt ligands makes it a highly attractive target for therapeutic intervention in Wnt-driven diseases, particularly cancer.[7][13] Several Porcupine inhibitors, including this compound, ETC-159 (Wnt-C59), CGX1321, and RXC004, have advanced into clinical trials for various solid tumors.[7] The therapeutic strategy is to block the secretion of all Wnt ligands from cancer cells, thereby inhibiting autocrine and paracrine Wnt signaling that drives tumor growth.

However, the ubiquitous role of Wnt signaling in adult tissue homeostasis presents a challenge for Porcupine-targeted therapies, with potential on-target toxicities in tissues such as the gut and bone.[6] Therefore, ongoing research is focused on:

-

Identifying predictive biomarkers to select patients most likely to respond to Porcupine inhibitors.

-

Developing intermittent dosing schedules to mitigate toxicity while maintaining efficacy.

-

Exploring combination therapies to enhance the anti-tumor effects of Porcupine inhibition.

References

- 1. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Wnt-driven cancer through the inhibition of Porcupine by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Modulating Wnt signaling at the root: Porcupine and Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and inhibition of Porcupine-mediated Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mskcc.org [mskcc.org]

- 10. Divergent effects of Porcupine and Wntless on WNT1 trafficking, secretion, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

LGK974: A Chemical Probe for the Wnt Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. LGK974 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By preventing Wnt secretion, this compound effectively blocks Wnt signaling in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, chemical properties, and application in studying Wnt-dependent processes. Detailed protocols for key experimental assays are provided to facilitate its use in research and drug development.

Introduction

The Wnt family of secreted glycoproteins plays a pivotal role in cell proliferation, differentiation, migration, and polarity. The canonical Wnt/β-catenin pathway is the most extensively studied branch of Wnt signaling. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc.

This compound (also known as WNT974) was identified through a high-throughput screen for inhibitors of Wnt secretion.[1] It specifically targets PORCN, an enzyme that adds a palmitoyl group to Wnt proteins in the endoplasmic reticulum, a modification crucial for their secretion and biological activity.[2] This guide will delve into the technical aspects of using this compound as a chemical probe to dissect the Wnt pathway.

This compound: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide | [3] |

| Synonyms | WNT974, NVP-LGK974 | [3][4] |

| CAS Number | 1243244-14-5 | [3][5] |

| Molecular Formula | C23H20N6O | [3][5] |

| Molecular Weight | 396.44 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO (up to 30 mg/mL) and ethanol | [5] |

| Storage | Store at -20°C, protected from light | [5] |

Mechanism of Action

This compound acts as a potent and selective inhibitor of PORCN. By inhibiting this key O-acyltransferase, this compound prevents the palmitoylation of Wnt ligands, which is an essential step for their secretion from the cell.[2] This leads to a broad inhibition of all Wnt signaling pathways that are dependent on secreted Wnt ligands.

In Vitro Efficacy and Potency

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Assay Type | Cell Line/System | IC50 Value | Reference |

| PORCN Radioligand Binding Assay | PORCN-transfected 293T cell membranes | 1 nM | [6] |

| Wnt Signaling Reporter Assay (Co-culture) | Mouse L Wnt3A cells co-cultured with HEK293 cells | 0.4 nM | [6] |

| AXIN2 mRNA Expression | HN30 (Head and Neck Squamous Cell Carcinoma) | 0.3 nM | [7] |

| Wnt Signaling Inhibition (General) | TM3 (Mouse Leydig cells) | 0.4 nM | [4] |

| Wnt Signaling Inhibition (against various Wnts) | - | 0.05 - 2.4 nM | [4] |

In Vivo Efficacy and Administration

This compound is orally bioavailable and has demonstrated significant efficacy in various preclinical cancer models.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| MMTV-Wnt1 Transgenic Mice | Breast Cancer | 0.3, 1.0, 3.0 mg/kg/day (oral gavage) for 13 days | Robust tumor regression at 1.0 and 3.0 mg/kg doses. | [8] |

| HN30 Xenograft Mice | Head and Neck Squamous Cell Carcinoma | 3 mg/kg (oral gavage) | Significant tumor regression. | [8] |

| RNF43-mutant Pancreatic Tumor Xenografts | Pancreatic Cancer | 5 mg/kg (oral gavage, twice daily) | Inhibition of tumor growth. | [4] |

| KPT-LUAD Allograft Mice | Lung Adenocarcinoma | 5 mg/kg/day (oral gavage) for 1 week | Potent Wnt signaling inhibition with reduced intestinal toxicity when complexed with cyclodextrin. | [7] |

Experimental Protocols

Wnt/β-catenin Reporter Assay

This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.

Materials:

-

HEK293 cells (or other suitable reporter cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pNL1.1.TK[Nluc/TK]) for normalization

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

-

White, clear-bottom 96-well plates

Protocol:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium.[9]

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control Renilla luciferase plasmid according to the manufacturer's instructions for the transfection reagent used.[9]

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either Wnt3a conditioned medium or recombinant Wnt3a to activate the Wnt pathway. Concurrently, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Measurement: Perform the dual-luciferase assay according to the manufacturer's protocol.[9] Briefly, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[9] Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cells.

Materials:

-

Cancer cell line of interest (e.g., HN30)

-

Complete culture medium

-

This compound

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete culture medium.

-

Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 10-14 days, or until visible colonies are formed. Replace the medium with fresh medium containing the respective treatments every 3-4 days.

-

Fixation and Staining:

-

Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.

In Vivo Administration of this compound

This protocol describes the oral gavage administration of this compound to mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose and 0.5% Tween-80 in water, or corn oil)[7][11]

-

Mice

-

Oral gavage needles

-

Syringes

Protocol:

-

Drug Preparation: Prepare the dosing solution of this compound in the chosen vehicle. For example, to prepare a 5 mg/kg dose for a 25g mouse in a 200 µL volume, dissolve 0.125 mg of this compound in 200 µL of vehicle.[1]

-

Animal Handling: Gently restrain the mouse.

-

Gavage:

-

Insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

-

Slowly administer the prepared this compound solution.[1]

-

Carefully withdraw the needle.

-

-

Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss or changes in behavior. Weigh the mice three times a week.[1]

Quantitative Real-Time PCR (qPCR) for AXIN2 Expression

This protocol is for measuring the mRNA levels of the Wnt target gene AXIN2.

Materials:

-

Cells or tissues treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for AXIN2 and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[12]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for AXIN2 and the housekeeping gene.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression of AXIN2 mRNA, normalized to the housekeeping gene.[10]

Western Blot for Phospho-LRP6 and β-catenin

This protocol is for detecting changes in the phosphorylation of the Wnt co-receptor LRP6 and the levels of β-catenin protein.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-LRP6 (Ser1490), anti-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in ice-cold lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[14]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[15]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

Logical Relationships and Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of Wnt signaling in various biological contexts. Its high potency and specificity for PORCN allow for the effective inhibition of Wnt ligand secretion, providing a powerful tool to investigate Wnt-dependent processes. The data and protocols presented in this guide are intended to facilitate the use of this compound in research and to contribute to a deeper understanding of the Wnt signaling pathway and its role in health and disease. As with any chemical probe, careful experimental design and appropriate controls are essential for the accurate interpretation of results.

References

- 1. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delivery of the Porcupine Inhibitor WNT974 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bio-gems.com [bio-gems.com]

- 6. pnas.org [pnas.org]

- 7. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.origene.com [cdn.origene.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

The Effect of LGK974 on Wnt Ligand Secretion: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development, including cell fate determination, migration, and polarity.[1] In adult organisms, it plays a vital role in tissue homeostasis and regeneration.[2] The pathway is initiated by the secretion of Wnt glycoproteins, a large family of 19 lipid-modified signaling molecules in humans.[1] These ligands bind to Frizzled (FZD) family receptors and LRP5/6 co-receptors on the surface of target cells, triggering a cascade of intracellular events.[3]

Dysregulation of the Wnt pathway is a hallmark of various human diseases, most notably cancer, where aberrant signaling can drive tumor initiation, growth, and metastasis.[4][5] Consequently, targeting this pathway has emerged as a promising therapeutic strategy. One of the key approaches is to inhibit the secretion of Wnt ligands, thereby blocking the signaling cascade at its origin.

This technical guide focuses on LGK974 (also known as WNT974), a potent and specific small-molecule inhibitor of Porcupine (PORCN).[4] Porcupine is a membrane-bound O-acyltransferase residing in the endoplasmic reticulum (ER) that is essential for the palmitoylation of Wnt ligands—a critical post-translational modification required for their secretion and biological activity.[4][6][7] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, making it a powerful tool for studying Wnt signaling and a potential therapeutic agent for Wnt-driven cancers. This guide will provide a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of Porcupine-Mediated Wnt Secretion

The secretion of Wnt ligands is a multi-step process that begins in the endoplasmic reticulum. Here, the Porcupine (PORCN) enzyme catalyzes the addition of a palmitoleoyl group to a conserved serine residue on the Wnt protein.[7][8] This lipid modification is indispensable for the Wnt ligand to be recognized by its chaperone protein, Wntless (WLS), which is required for its transport from the ER to the Golgi apparatus and subsequent secretion from the cell.[7][9]

This compound exerts its effect by directly targeting and inhibiting the enzymatic activity of PORCN.[4] By binding to PORCN, this compound prevents the palmitoylation of Wnt ligands.[8] This disruption leads to the accumulation of unprocessed Wnt proteins within the ER and a subsequent halt in their secretion into the extracellular space.[6] As a result, both autocrine and paracrine Wnt signaling are effectively shut down.[8]

Quantitative Data on this compound Efficacy

The potency of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize key quantitative data regarding its inhibitory activity and effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/System | IC50 Value | Reference(s) |

| PORCN Radioligand Binding Assay | Recombinant PORCN | 1.0 nM | [6][10] |

| Wnt Signaling Reporter Assay | Wnt3A Co-culture | 0.4 nM | [6][10] |

| Wnt Signaling Reporter Assay | TM3 Cells | 0.4 nM | [11][12] |

| AXIN2 mRNA Expression | HN30 (HNSCC) Cells | 0.3 nM | [6] |

| Inhibition of various Wnt ligands | Multiple Wnt subtypes | 0.05 - 2.4 nM | [11][12] |

| Cell Viability | HPAF-II (Pancreatic Cancer) | Growth Inhibition | [11] |

| Cell Viability | PaTu 8988S (Pancreatic Cancer) | Growth Inhibition | [11] |

| Cell Viability | Capan-2 (Pancreatic Cancer) | Growth Inhibition | [11] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Cell Line/Origin | This compound Dose | Outcome | Reference(s) |

| Mouse Xenograft | MMTV-Wnt1 (Breast Cancer) | 1.0 - 3.0 mg/kg/day | Robust tumor regression | [13] |

| Mouse Xenograft | HN30 (HNSCC) | 3.0 mg/kg/day | Substantial tumor regression (T/C% = -50%) | [14] |

| Rat Xenograft | MMTV-Wnt1 (Breast Cancer) | 3.0 mg/kg/day | Tumor regression | [13] |

| Mouse Allograft | Lung Cancer | Not specified | Reduced tumor growth | [15] |

Wnt/β-Catenin Signaling Pathway

This compound primarily impacts the canonical Wnt/β-catenin signaling pathway by preventing the initial ligand-receptor interaction.

-

"Off-State" (No Wnt Ligand): In the absence of Wnt signaling, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin.[1][9] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. As a result, β-catenin levels in the cytoplasm remain low, and Wnt target genes are kept inactive by T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors complexed with co-repressors.[3]

-

"On-State" (Wnt Ligand Present): When a Wnt ligand binds to its FZD receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated.[1][3] This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[9] In the nucleus, β-catenin displaces co-repressors from TCF/LEF transcription factors and recruits co-activators, leading to the transcription of Wnt target genes such as AXIN2 and c-Myc, which promote cell proliferation and survival.[6][16]

By blocking Wnt secretion, this compound effectively maintains the pathway in the "Off-State," preventing the downstream signaling events that drive Wnt-dependent cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Wnt secretion and signaling.

Wnt Secretion Assay (via Western Blot)

This protocol is designed to directly measure the effect of this compound on the secretion of a specific Wnt ligand (e.g., Wnt3A) from producer cells into the culture medium.

Methodology:

-

Cell Culture and Treatment:

-

Seed Wnt-producing cells (e.g., L Wnt-3A cells or HEK293T cells transfected with a Wnt expression vector) in a 6-well plate.

-

Allow cells to adhere and reach 70-80% confluency.

-

Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO).

-

Incubate for 24 to 48 hours.

-

-

Sample Collection:

-

Carefully collect the conditioned medium (CM) and transfer to a conical tube. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and debris.

-

Wash the remaining adherent cells with ice-cold PBS.

-

Lyse the cells directly in the well using 1X SDS sample buffer or RIPA buffer supplemented with protease inhibitors.[14] Scrape the cells and collect the lysate.

-

-

Western Blotting:

-

Concentrate the clarified CM using an appropriate method (e.g., centrifugal filter units with a 10 kDa cutoff) to increase the concentration of secreted Wnt proteins.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Load equal volumes of concentrated CM or equal protein amounts of cell lysate onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[17]

-

Incubate the membrane with a primary antibody specific for the Wnt protein of interest (e.g., anti-Wnt3A) overnight at 4°C. For cell lysates, also probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., anti-β-actin).

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the Wnt band in the CM with a corresponding increase in the cell lysate indicates inhibition of secretion.[6]

-

Wnt Signaling Reporter Assay (TOP-Flash Assay)

This assay quantifies the activity of the canonical Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T or other suitable cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.[11]

-

After 24 hours, co-transfect the cells with a TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated sites, as a negative control) firefly luciferase reporter plasmid and a Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.[1] Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

Allow 24 hours for plasmid expression.

-

Replace the medium with medium containing a Wnt source (e.g., Wnt3A conditioned medium) and serial dilutions of this compound or vehicle control.

-

Incubate the plate for an additional 16-24 hours at 37°C.[9]

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure both firefly and Renilla luciferase activities sequentially in a plate-reading luminometer according to the kit manufacturer's instructions.[11]

-

-

Data Analysis:

-

For each well, normalize the firefly luciferase activity (TOP or FOP) to the Renilla luciferase activity.

-

Calculate the specific Wnt signaling activity by determining the TOP/FOP ratio or by subtracting the normalized FOP-Flash signal from the normalized TOP-Flash signal.

-

Plot the Wnt signaling activity against the log concentration of this compound to determine the IC50 value.

-

Analysis of Wnt Target Gene Expression (qPCR for AXIN2)

This protocol measures the mRNA levels of AXIN2, a direct and sensitive transcriptional target of the Wnt/β-catenin pathway, to assess the impact of this compound on downstream signaling.

Methodology:

-

Cell Culture and Treatment:

-

Plate a Wnt-responsive cell line (e.g., HN30, HCT116) in 6-well plates and grow to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle for 24 to 48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for AXIN2 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for AXIN2 and the housekeeping gene in each sample.

-

Calculate the relative expression of AXIN2 using the comparative Ct (ΔΔCt) method. The results should show a dose-dependent decrease in AXIN2 mRNA levels with increasing concentrations of this compound.

-

Conclusion

This compound is a highly potent and specific inhibitor of the Porcupine O-acyltransferase, an enzyme essential for the secretion of all Wnt ligands.[4] By preventing Wnt palmitoylation, this compound effectively traps these signaling molecules in the endoplasmic reticulum, leading to a comprehensive blockade of Wnt-driven signaling pathways.[6] This mechanism of action has been robustly demonstrated through a variety of in vitro and in vivo experiments, which show potent inhibition of Wnt signaling and significant antitumor efficacy in Wnt-dependent cancer models.[13][14] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound as a tool to investigate Wnt biology and as a benchmark for the development of novel therapeutics targeting Wnt ligand secretion. The continued study of PORCN inhibitors like this compound holds significant promise for the treatment of cancers and other diseases driven by aberrant Wnt signaling.

References

- 1. jcancer.org [jcancer.org]

- 2. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avivasysbio.com [avivasysbio.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 7. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Wnt Reporter Activity Assay [bio-protocol.org]

- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 12. pnas.org [pnas.org]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. origene.com [origene.com]

- 17. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Porcupine Inhibitor LGK974 in the Pathogenesis of Fibrous Dysplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrous dysplasia (FD) is a rare, non-hereditary skeletal disorder characterized by the replacement of healthy bone with abnormal, fibrous tissue. This leads to bone deformities, pain, and an increased risk of fractures. The pathogenesis of FD is rooted in somatic activating mutations in the GNAS gene, which encodes the alpha subunit of the stimulatory G protein (Gsα). These mutations result in constitutive activation of Gsα and a subsequent increase in intracellular cyclic AMP (cAMP) levels, disrupting normal bone development and remodeling.

Recent research has implicated the Wnt signaling pathway as a downstream effector of the pathogenic Gsα signaling in fibrous dysplasia. The Wnt pathway is a crucial regulator of bone formation and homeostasis. This has led to the investigation of Wnt pathway inhibitors as a potential therapeutic strategy for fibrous dysplasia. One such inhibitor is LGK974, a potent and specific small molecule that targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. This guide provides an in-depth technical overview of the use of this compound in studying the pathogenesis of fibrous dysplasia, with a focus on a key preclinical study utilizing a murine model of the disease.

This compound: Mechanism of Action in the Context of Fibrous Dysplasia

This compound exerts its effect by inhibiting the Porcupine (PORCN) enzyme, which resides in the endoplasmic reticulum. PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification that is necessary for their secretion and biological activity. By blocking PORCN, this compound prevents the release of Wnt ligands from the cell, thereby inhibiting all Wnt-dependent signaling in a broad manner. In the context of fibrous dysplasia, where upregulated Wnt signaling is a downstream consequence of the primary GNAS mutation, this compound offers a tool to probe the contribution of this pathway to the disease phenotype.

Below is a diagram illustrating the proposed signaling pathway in fibrous dysplasia and the point of intervention for this compound.

Preclinical Evaluation of this compound in a Murine Model of Fibrous Dysplasia

A key study investigated the effects of this compound in the ColI(2.3)+/Rs1+ mouse model, which exhibits a fibrous dysplasia-like phenotype due to hyper-activated Gs-GPCR signaling in osteoblastic lineage cells.

Experimental Workflow

The general experimental workflow involved treating the fibrous dysplasia model mice and control littermates with this compound or a vehicle control, followed by comprehensive analysis of the skeletal phenotype.

Quantitative Data Summary

Treatment with this compound resulted in a reduction of the abnormal trabecular bone in the fibrous dysplasia mouse model. However, it did not resolve the underlying bone fibrosis and was associated with significant bone loss in healthy control animals. The tables below summarize the key quantitative findings from micro-computed tomography (μCT) analysis of the femur in high-dose this compound-treated mice.

Table 1: Effect of High-Dose this compound on Trabecular Bone in ColI(2.3)+/Rs1+ Mice (FD Model)

| Parameter | Vehicle-Treated | This compound-Treated | Fold Change |

| Bone Volume / Total Volume (BV/TV) | 0.60 ± 0.04 | 0.49 ± 0.05 | ↓ 1.22 |

| Trabecular Number (Tb.N) (1/mm) | 11.01 ± 0.77 | 9.07 ± 0.90 | ↓ 1.21 |

| Trabecular Thickness (Tb.Th) (mm) | 0.05 ± 0.00 | 0.05 ± 0.00 | ↔ 1.00 |

| Trabecular Separation (Tb.Sp) (mm) | 0.08 ± 0.01 | 0.10 ± 0.02 | ↑ 1.25 |

Data are presented as mean ± standard deviation. Data extracted from Lung et al., 2024.

Table 2: Effect of High-Dose this compound on Trabecular Bone in Control Mice

| Parameter | Vehicle-Treated | This compound-Treated | Fold Change |

| Bone Volume / Total Volume (BV/TV) | 0.11 ± 0.01 | 0.02 ± 0.01 | ↓ 5.50 |

| Trabecular Number (Tb.N) (1/mm) | 3.93 ± 0.44 | 1.13 ± 0.40 | ↓ 3.48 |

| Trabecular Thickness (Tb.Th) (mm) | 0.03 ± 0.00 | 0.02 ± 0.00 | ↓ 1.50 |

| Trabecular Separation (Tb.Sp) (mm) | 0.23 ± 0.03 | 0.90 ± 0.35 | ↑ 3.91 |

Data are presented as mean ± standard deviation. Data extracted from Lung et al., 2024.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound in the fibrous dysplasia mouse model.

Animal Model and this compound Administration

-

Animal Model: ColI(2.3)+/Rs1+ mice on an FVB/N background were used as the fibrous dysplasia model. Control animals were wild-type or single transgenic littermates.

-

This compound Formulation and Dosing: this compound (CAS 1243244-14-5) was dissolved in corn oil. Mice were treated with either a low dose (3 mg/kg) or a high dose (6 mg/kg) of this compound, or with the corn oil vehicle.

-

Administration: The drug or vehicle was administered daily via oral gavage (50 μL). Treatment was initiated in 4-week-old mice and continued for either 4 weeks (low-dose) or 8 weeks (high-dose).

Micro-Computed Tomography (μCT) Analysis

-

Sample Preparation: Femurs were dissected, cleaned of soft tissue, and fixed in 4% paraformaldehyde before being stored in 70% ethanol.

-

Scanning Protocol: High-resolution scanning of the distal femur was performed using a laboratory μCT system (e.g., Scanco μCT 40). A typical protocol for ex vivo mouse femur analysis involves:

-

Resolution: 10-12 μm voxel size

-

Energy: 55-70 kVp

-

Integration Time: 200-300 ms

-

Rotation: 180° or 360° with a 0.5° step

-

-

Image Analysis:

-

A region of interest (ROI) is defined in the trabecular bone of the distal femoral metaphysis, typically starting just below the growth plate and extending proximally for a defined length (e.g., 2 mm).

-

The bone is segmented from the background using a global threshold.

-

Standard bone morphometric parameters are calculated, including BV/TV, Tb.N, Tb.Th, and Tb.Sp.

-

Histological Analysis

-

Tissue Processing: Following μCT scanning, femurs were decalcified in 14% EDTA for 14-21 days. The tissue was then processed through a series of graded ethanol and xylene baths and embedded in paraffin.

-

Sectioning: 5-7 μm thick sections were cut using a microtome and mounted on glass slides.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: For general morphology of the bone and fibrous tissue.

-

Trichrome Staining (e.g., Masson's Trichrome): To specifically visualize and quantify collagen deposition (fibrosis), which stains blue.

-

-

Imaging and Analysis: Stained sections were imaged using a brightfield microscope. Quantitative analysis of fibrosis can be performed using image analysis software to calculate the percentage of the bone marrow area occupied by fibrous tissue.

Single-Cell RNA Sequencing (scRNA-seq)

-

Cell Isolation:

-

Euthanize mice and dissect femurs and tibias.

-

Flush the bone marrow with a suitable buffer (e.g., PBS with 2% FBS).

-

Create a single-cell suspension by gentle trituration.

-

Lyse red blood cells using an ACK lysis buffer.

-

Enrich for stromal cells by removing hematopoietic cells using magnetic-activated cell sorting (MACS) with antibodies against hematopoietic markers (e.g., CD45, Ter119).

-

-

Library Preparation and Sequencing:

-

The enriched stromal cell suspension is processed using a high-throughput single-cell transcriptomics platform (e.g., 10x Genomics Chromium).

-

This involves partitioning single cells into nanodroplets with barcoded beads, followed by cell lysis, reverse transcription, cDNA amplification, and library construction.

-

The final libraries are sequenced on a high-throughput sequencer (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Raw sequencing data is processed to generate a gene-cell expression matrix.

-

Quality control is performed to remove low-quality cells (e.g., cells with high mitochondrial gene content).

-

The data is normalized, and highly variable genes are identified.

-

Dimensionality reduction (e.g., PCA) and unsupervised clustering (e.g., UMAP, t-SNE) are performed to identify distinct cell populations.

-

Differential gene expression analysis is used to identify marker genes for each cluster and to compare gene expression between different experimental conditions (e.g., this compound-treated vs. vehicle-treated).

-

Conclusion and Future Directions

The use of the Porcupine inhibitor this compound in a preclinical model of fibrous dysplasia has provided valuable insights into the role of Wnt signaling in the disease's pathogenesis. The findings demonstrate that broad inhibition of the Wnt pathway can reduce the abnormal trabecular bone formation characteristic of fibrous dysplasia. However, the lack of effect on bone fibrosis and the significant bone loss observed in control animals highlight the challenges and potential limitations of this therapeutic approach. The toxicity in normal bone suggests that a systemic, broad-spectrum Wnt signaling inhibition may have a narrow therapeutic window.

These results underscore the distinct roles of Gs-GPCR and Wnt signaling in the development of the fibrous and osseous components of fibrous dysplasia lesions. Future research may focus on more targeted approaches to modulate Wnt signaling, perhaps by inhibiting specific Wnt ligands that are found to be pathologically upregulated in the fibrous dysplasia microenvironment, or by developing strategies to deliver Wnt inhibitors specifically to the affected bone tissue. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working towards novel therapies for fibrous dysplasia.

The Pharmacology of LGK974: A Technical Guide to a Potent Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGK974, also known as WNT974, is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By targeting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating Wnt-driven malignancies and the therapeutic potential of PORCN inhibition.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a key driver in the initiation and progression of numerous cancers.[2] The secretion of Wnt ligands is a critical step in the activation of this pathway and is dependent on a post-translational modification known as palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN).[2] this compound is an orally bioavailable small molecule that specifically inhibits PORCN, thereby preventing Wnt ligand secretion and downstream signaling.[2][3]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of PORCN.[2] This inhibition prevents the palmitoylation of Wnt ligands in the endoplasmic reticulum, which is a requisite step for their secretion and subsequent binding to Frizzled receptors on target cells.[2][4] By blocking Wnt secretion, this compound effectively attenuates both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[1] This leads to a reduction in the expression of Wnt target genes, such as AXIN2, and a decrease in the phosphorylation of the Wnt co-receptor LRP6.[2][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | IC50 | Reference(s) |

| PORCN Radioligand Binding Assay | PORCN-transfected 293T cells | 1 nM | [4][6] |

| Wnt Signaling Reporter Assay | TM3 cells | 0.4 nM | [6][7] |

| AXIN2 mRNA Reduction | HN30 (HNSCC) | 0.3 nM | [5][7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (T/C%) | Reference(s) |

| MMTV-Wnt1 (Murine Breast Cancer) | 0.3 mg/kg/day | 26% | [5] |

| MMTV-Wnt1 (Murine Breast Cancer) | 1.0 mg/kg/day | -47% (regression) | [5] |

| MMTV-Wnt1 (Murine Breast Cancer) | 3.0 mg/kg/day | -63% (regression) | [5] |

| HN30 (Human HNSCC) | 0.3 mg/kg/day | 26% | [5] |

| HN30 (Human HNSCC) | 1.0 mg/kg/day | -31% (regression) | [5] |

| HN30 (Human HNSCC) | 3.0 mg/kg/day | -50% (regression) | [5] |

| HPAF-II (Human Pancreatic Cancer) | 5 mg/kg, BID | Significant inhibition | [7] |

| Capan-2 (Human Pancreatic Cancer) | 5 mg/kg, BID | Tumor stasis | [7] |

T/C% represents the relative change in tumor volume in the treated group (T) compared to the control group (C). Negative values indicate tumor regression.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Western Blot for Phospho-LRP6

This protocol describes the detection of phosphorylated LRP6, a key indicator of Wnt pathway activation.

1. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with this compound or vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-LRP6 (Ser1490) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative RT-PCR for AXIN2 Expression

This protocol details the measurement of AXIN2 mRNA levels, a direct downstream target of Wnt/β-catenin signaling.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA using a suitable kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

2. Quantitative PCR:

-

Prepare a reaction mixture containing cDNA, TaqMan Gene Expression Master Mix, and a TaqMan Gene Expression Assay for AXIN2.

-

Use a housekeeping gene (e.g., GAPDH) as an endogenous control.

-

Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of AXIN2.

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.

1. Preparation of Agar Layers:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium.

2. Cell Seeding and Treatment:

-

Trypsinize and count cells.

-

Resuspend cells in the top agar solution at a density of 5,000-10,000 cells per well.

-

Add this compound at various concentrations to the top agar/cell mixture.

-

Plate the cell suspension onto the solidified base agar layer.

3. Incubation and Colony Counting:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding fresh medium with or without this compound every 3-4 days.

-

Stain the colonies with crystal violet.

-

Count the number of colonies using a microscope.

MMTV-Wnt1 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a Wnt-driven breast cancer model.

1. Tumor Implantation:

-

Spontaneous tumors from MMTV-Wnt1 transgenic mice are harvested and fragmented.

-

Implant tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

2. Drug Administration and Tumor Measurement:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily, at the desired doses.

-

Measure tumor volume and body weight 2-3 times per week.

3. Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points, collect tumors for analysis of Wnt pathway biomarkers, such as AXIN2 mRNA levels by qRT-PCR and phospho-LRP6 levels by Western blot.

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial (NCT01351103) in patients with various malignancies dependent on Wnt ligands.[8] The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent and in combination with other therapies.[8] The recommended dose for expansion was determined, and on-target inhibition of the Wnt pathway was confirmed through biomarker analysis in patient samples.[9] The most frequently reported adverse events were generally manageable.[10]

Conclusion

This compound is a first-in-class, potent, and specific inhibitor of PORCN that effectively abrogates Wnt signaling. Preclinical studies have demonstrated its robust anti-tumor activity in various Wnt-driven cancer models. Early clinical data have established a manageable safety profile and confirmed on-target activity. This technical guide provides a comprehensive overview of the pharmacology of this compound, offering valuable information and detailed experimental protocols to support further research and development in the field of Wnt-targeted cancer therapy.

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 5. Luciferase reporter assay [bio-protocol.org]

- 6. Pierce BCA Protein Assay Protocol [protocols.io]

- 7. qb3.berkeley.edu [qb3.berkeley.edu]

- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]

The Impact of LGK974 on Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGK974, a potent and specific small-molecule inhibitor of the O-acyltransferase Porcupine (PORCN), has emerged as a critical tool for investigating the role of Wnt signaling in stem cell biology. By preventing the palmitoylation and subsequent secretion of all Wnt ligands, this compound effectively abrogates both canonical and non-canonical Wnt pathway activation. This guide provides an in-depth technical overview of this compound's impact on the differentiation of various stem cell populations, including embryonic, mesenchymal, and cancer stem cells. It consolidates quantitative data from multiple studies, presents detailed experimental protocols for assessing the effects of this compound, and provides visualizations of key signaling pathways and experimental workflows.

Introduction: The Wnt Signaling Pathway and Its Role in Stem Cell Fate

The Wnt signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] The pathway is broadly classified into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. In the canonical pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in proliferation, survival, and differentiation.[2]

Wnt signaling is crucial for maintaining the pluripotency and self-renewal of embryonic stem cells (ESCs) and for regulating the lineage commitment of adult stem cells, such as mesenchymal stem cells (MSCs).[3] Dysregulation of the Wnt pathway is a hallmark of many cancers and is implicated in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse.[4]

This compound: A Specific Inhibitor of Wnt Signaling

This compound is an orally bioavailable small molecule that specifically inhibits PORCN, an enzyme essential for the palmitoylation of Wnt ligands in the endoplasmic reticulum. This lipid modification is a prerequisite for the secretion and biological activity of all Wnt proteins.[5] By targeting PORCN, this compound effectively blocks the secretion of Wnt ligands, thereby inhibiting all downstream Wnt signaling pathways.[5] this compound has shown potent anti-tumor activity in various preclinical cancer models and is currently under investigation in clinical trials.[5] Its high specificity and potency make it an invaluable research tool for dissecting the functional roles of Wnt signaling in stem cell biology.

Impact of this compound on Stem Cell Differentiation

Embryonic Stem Cells (ESCs)

In human embryonic stem cells (hESCs), the inhibition of Wnt signaling by this compound has been shown to promote differentiation, particularly towards the ectodermal lineage. Treatment of hESCs with this compound leads to a reduction in the expression of pluripotency markers and an upregulation of genes associated with ectodermal progenitors.

Mesenchymal Stem Cells (MSCs)

The role of Wnt signaling in mesenchymal stem cell differentiation is complex and context-dependent. While activation of Wnt signaling can promote the proliferation of MSCs, its inhibition is often required for their differentiation into specific lineages, such as osteoblasts (bone-forming cells).[3] Studies have shown that inhibition of Wnt signaling can enhance the osteogenic differentiation of MSCs.[3]

Cancer Stem Cells (CSCs)

In various types of cancer, aberrant Wnt signaling is a key driver of cancer stem cell self-renewal and resistance to therapy.[4] this compound has been demonstrated to inhibit the growth and survival of CSCs in several cancer models, including those of the breast, pancreas, and head and neck. By blocking the Wnt-driven self-renewal of CSCs, this compound can sensitize tumors to conventional therapies and reduce the risk of relapse.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on gene and protein expression in different stem cell types, as reported in various studies.

Table 1: Effect of this compound on Gene Expression in Human Embryonic Stem Cells

| Gene | Function | Fold Change (this compound vs. Control) | Reference |

| POU5F1 (OCT4) | Pluripotency | Down | [6] |

| NANOG | Pluripotency | Down | [6] |

| SOX2 | Pluripotency/Neural Progenitor | Down | [6] |

| PAX6 | Ectoderm/Neural Progenitor | Up | [7] |

| OTX2 | Ectoderm/Neural Progenitor | Up | [7] |

Table 2: Effect of this compound on Cancer Stem Cell Markers

| Cell Line | Cancer Type | Marker | Effect of this compound | Quantitative Change | Reference |

| HN30 | Head and Neck Squamous Cell Carcinoma | AXIN2 | Down | ~60-95% reduction in mRNA | [8] |

| MMTV-Wnt1 | Breast Cancer | AXIN2 | Down | Significant inhibition of mRNA | [8] |

| A549 | Non-Small Cell Lung Cancer | c-Myc | Down | Significant decrease in mRNA | [9] |

| H1299 | Non-Small Cell Lung Cancer | β-catenin | Down | Significant decrease in mRNA | [9] |

Table 3: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Wnt Signaling Inhibition) | Reference |

| HN30 | Head and Neck Squamous Cell Carcinoma | 0.3 nM | [8] |

| Various | Wnt-addicted cancer cell lines | 0.4 nM (average) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on stem cell differentiation.

Cell Culture and Differentiation

5.1.1. Human Embryonic Stem Cell Culture and Ectodermal Differentiation

-

hESC Culture: Culture hESCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days using ReLeSR.

-

Ectodermal Differentiation:

-

To induce differentiation, replace mTeSR1 medium with a neural induction medium consisting of DMEM/F12, 1% N2 supplement, 1% B27 supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin.

-

Treat cells with 1 µM this compound or DMSO (vehicle control) in the neural induction medium.

-

Change the medium daily for 7 days.

-

Assess differentiation by immunofluorescence staining or qPCR for ectodermal markers such as PAX6 and OTX2.[7]

-

5.1.2. Mesenchymal Stem Cell Culture and Osteogenic Differentiation

-

MSC Culture: Culture human bone marrow-derived MSCs in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% GlutaMAX, and 1% Penicillin-Streptomycin.

-

Osteogenic Differentiation:

-

To induce osteogenic differentiation, switch the culture medium to an osteogenic induction medium consisting of α-MEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

-

Treat cells with varying concentrations of this compound or DMSO.

-

Change the medium every 3 days for 21 days.

-

Assess differentiation by Alizarin Red S staining for calcium deposition and qPCR for osteogenic markers like RUNX2, SPP1 (Osteopontin), and BGLAP (Osteocalcin).[3]

-

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad).

-

qPCR Reaction: Perform qPCR using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad).

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.

Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |

| POU5F1 | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA |

| NANOG | TTTGTGGGCCTGAAGAAAACT | AGGGCTGTCCTGAATAAGCAG |

| PAX6 | AATCAGAGAAGACAGGCCAAGGA | GGCAGCATGCAGAGTAAGG |

| RUNX2 | CCAACCCACAGCATCATTC | GACTGGCGGGGTGTAAGTA |

| AXIN2 | CTCCCCACCTTGAATGAAGA | TGGCTGGTGCAAAGACATAG |

| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 4-15% Mini-PROTEAN TGX Precast Protein Gel (Bio-Rad) and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-OCT4, anti-PAX6) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using the Clarity Western ECL Substrate (Bio-Rad) and image on a ChemiDoc Imaging System (Bio-Rad).

Flow Cytometry

-

Cell Preparation: Detach cells using Accutase and prepare a single-cell suspension.

-

Staining:

-

For surface markers, incubate cells with fluorescently conjugated antibodies (e.g., anti-SSEA-4, anti-TRA-1-60) for 30 minutes on ice.

-

For intracellular markers (e.g., OCT4, NANOG), fix and permeabilize cells using a fixation/permeabilization kit (e.g., from BD Biosciences) before antibody incubation.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto II) and analyze using FlowJo software.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Conclusion

This compound is a powerful and specific inhibitor of the Wnt signaling pathway, providing an invaluable tool for elucidating the complex roles of Wnt signaling in stem cell fate decisions. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the impact of Wnt inhibition on the differentiation of embryonic, mesenchymal, and cancer stem cells. A thorough understanding of how this compound modulates stem cell behavior is crucial for advancing our knowledge of developmental biology and for the development of novel therapeutic strategies targeting Wnt-driven diseases.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling inhibits osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Directing differentiation of human embryonic stem cells toward anterior neural ectoderm using small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Wnt-driven cancer through the inhibition of Porcupine by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LGK974 in Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGK974 is a potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. The Wnt signaling pathway is frequently dysregulated in colorectal cancer (CRC), often due to mutations in downstream components like APC or β-catenin, leading to uncontrolled cell proliferation and tumor growth. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby inhibiting Wnt signaling in a comprehensive manner. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in colon cancer cell lines, focusing on cell viability, apoptosis, and target engagement within the Wnt signaling pathway.

Data Presentation

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various colon cancer cell lines. These values were obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

| Cell Line | Tissue Type | IC50 (µM) | Data Source |

| COLO-667 | Colon Carcinoma | 0.003 | GDSC |

| NCI-H508 | Colon Adenocarcinoma | 0.004 | GDSC |

| RKO | Colon Carcinoma | 0.005 | GDSC |

| SW403 | Colorectal Adenocarcinoma | 0.007 | GDSC |

| SW1417 | Colorectal Adenocarcinoma | 0.008 | GDSC |

| HT-29 | Colorectal Adenocarcinoma | > 10 | GDSC |

| SW480 | Colorectal Adenocarcinoma | > 10 | GDSC |

| SW620 | Colorectal Adenocarcinoma | > 10 | GDSC |

| HCT-116 | Colorectal Carcinoma | > 10 | GDSC |

| DLD-1 | Colorectal Adenocarcinoma | > 10 | GDSC |

Note: A lower IC50 value indicates greater potency. Values greater than 10 µM suggest a lack of significant single-agent activity at the tested concentrations.